4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate
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Overview
Description
4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of a pyridinyl group, a formamido group, and an imino group attached to an ethyl chain, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate typically involves a multi-step process:
Formation of the Pyridinyl Intermediate: The initial step involves the preparation of the pyridinyl intermediate through a reaction between pyridine and formamide under controlled conditions.
Imination Reaction: The pyridinyl intermediate is then subjected to an imination reaction with an appropriate aldehyde or ketone to form the imino derivative.
Acetylation: The final step involves the acetylation of the imino derivative with acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process may also be scaled up to accommodate large-scale production requirements.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-1-{[(Pyridin-3-YL)formamido]imino}ethyl]phenyl acetate
- 4-[(1E)-1-{[(Pyridin-4-YL)formamido]imino}ethyl]phenyl acetate
- 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}propyl]phenyl acetate
Uniqueness
4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridinyl group, formamido group, and imino group attached to an ethyl chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-(pyridine-2-carbonylamino)carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O3/c1-11(13-6-8-14(9-7-13)22-12(2)20)18-19-16(21)15-5-3-4-10-17-15/h3-10H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
GPEKGSHCZAJBLI-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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